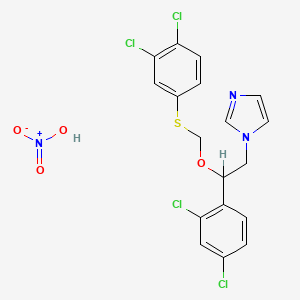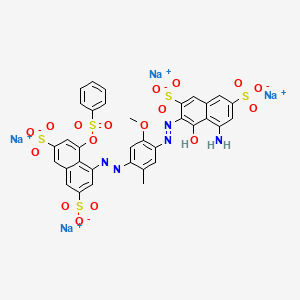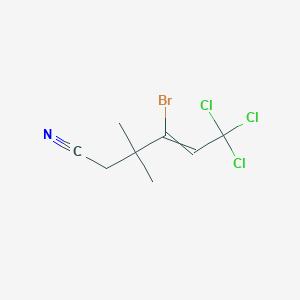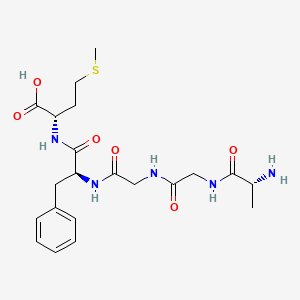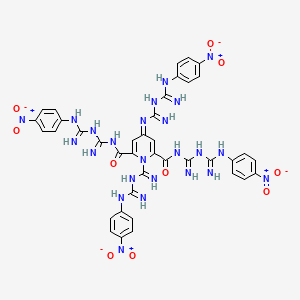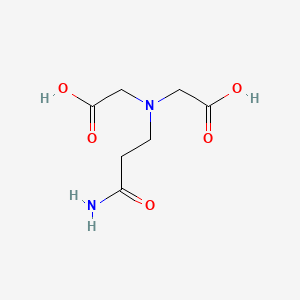
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is a synthetic compound that belongs to the family of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes an oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- typically involves the reaction of glycine with specific reagents that introduce the oxopropyl and carboxymethyl groups. One common method is the use of a protecting group strategy to selectively modify the amino and carboxyl groups of glycine, followed by the introduction of the oxopropyl group through a series of chemical reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the context of its application.
類似化合物との比較
Similar Compounds
Glycine: The simplest amino acid, lacking the oxopropyl and carboxymethyl groups.
Alanine: Another amino acid with a different side chain structure.
Serine: Contains a hydroxyl group in its side chain, offering different reactivity.
Uniqueness
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other amino acids may not be suitable.
特性
CAS番号 |
65756-66-3 |
|---|---|
分子式 |
C7H12N2O5 |
分子量 |
204.18 g/mol |
IUPAC名 |
2-[(3-amino-3-oxopropyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c8-5(10)1-2-9(3-6(11)12)4-7(13)14/h1-4H2,(H2,8,10)(H,11,12)(H,13,14) |
InChIキー |
ALIOIMRELZMHLE-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)

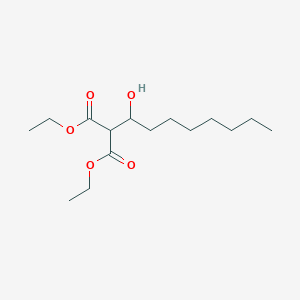
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
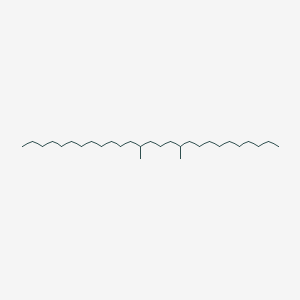

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
